molecular formula C11H14BFO4 B594021 (4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid CAS No. 1217501-17-1

(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid

Cat. No. B594021
M. Wt: 240.037
InChI Key: VVNRFWUGZNHVBH-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” is a boronic acid derivative . It is often used as an intermediate in organic synthesis . It has a molecular formula of C11H14BFO4 .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a complex process. They were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran-2-yl group through an oxygen atom .


Chemical Reactions Analysis

Boronic acids, such as “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid”, can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” include a molecular weight of 240.03600 . The compound is a powder .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The boronic acid is combined with a palladium catalyst and a base, then heated to facilitate the coupling reaction .
    • Results : The reaction is known for its mild and functional group tolerant conditions, producing a stable, readily prepared and generally environmentally benign organoboron reagent .
  • Protodeboronation of Pinacol Boronic Esters

    • Application : This compound can be used in the protodeboronation of pinacol boronic esters .
    • Method : The process involves a radical approach to catalyze the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Coupling Reactions with Arenediazonium Tetrafluoroborates, Iodonium Salts, and Iodanes

    • Application : This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
    • Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel biologically active terphenyls .
  • Sensing Applications

    • Application : Boronic acids, including this compound, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Method : The specific methods of application would depend on whether the sensing application is a homogeneous assay or a heterogeneous detection .
    • Results : The results would vary depending on the specific sensing application, but in general, these types of applications can be used for the detection of various analytes .
  • Synthesis of Biologically Active Terphenyls

    • Application : This compound can be used to make novel biologically active terphenyls .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
    • Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel biologically active terphenyls .
  • Suzuki Coupling Using Microwave and Triton B Catalyst

    • Application : This compound can be used as a reactant in Suzuki coupling using microwave and Triton B catalyst .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
    • Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel organic compounds .
  • Synthesis of Biologically Active Molecules

    • Application : This compound can be used in the synthesis of biologically active molecules .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
    • Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel biologically active molecules .
  • Suzuki Coupling Using Microwave and Triton B Catalyst

    • Application : This compound can be used as a reactant in Suzuki coupling using microwave and Triton B catalyst .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
    • Results : The results would vary depending on the specific reaction, but in general, these types of reactions are used to create novel organic compounds .

Safety And Hazards

The safety and hazards associated with “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid” include acute toxicity when ingested, skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for the use of boronic acids, such as “(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid”, include their application in the synthesis of pesticides, drugs, and organic optoelectronic materials . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

properties

IUPAC Name

[4-fluoro-3-(oxan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO4/c13-9-5-4-8(12(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11,14-15H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNRFWUGZNHVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681571
Record name {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid

CAS RN

1217501-17-1
Record name B-[4-Fluoro-3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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